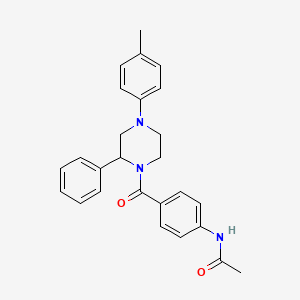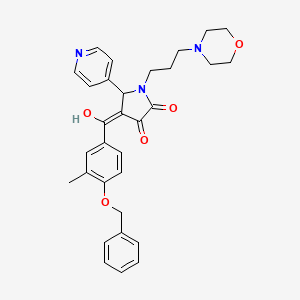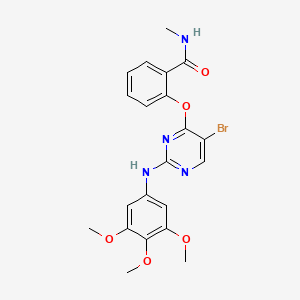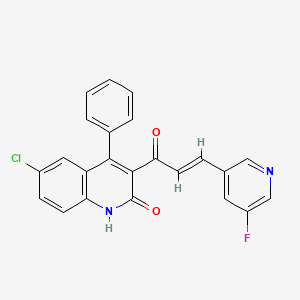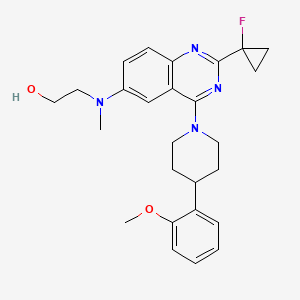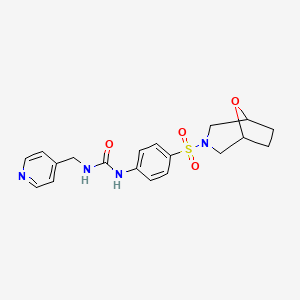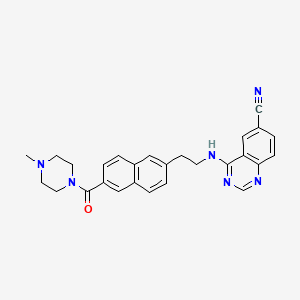
Senexin B
Vue d'ensemble
Description
Senexin B est un inhibiteur sélectif des kinases dépendantes des cyclines 8 et 19 (CDK8 et CDK19). Ces kinases font partie du complexe médiateur, qui joue un rôle crucial dans la régulation de la transcription. This compound s'est montré prometteur dans diverses applications de recherche scientifique, en particulier dans la recherche sur le cancer, en raison de sa capacité à inhiber la croissance de certaines cellules cancéreuses .
Applications De Recherche Scientifique
Senexin B has a wide range of applications in scientific research:
Cancer Research: It inhibits the growth of various cancer cell lines, including breast cancer and colon cancer cells. .
Cell Cycle Studies: By inhibiting CDK8 and CDK19, this compound helps researchers understand the role of these kinases in cell cycle regulation and transcription
Bone Growth and Remodeling: this compound has been shown to inhibit the differentiation of bone marrow-derived macrophages into osteoclasts, making it a potential candidate for studying bone diseases
Mécanisme D'action
Target of Action
Senexin B is a potent, highly water-soluble, and bioavailable inhibitor of Cyclin-Dependent Kinases 8 and 19 (CDK8/19) . These kinases are alternative enzymatic components of the kinase module associated with the transcriptional Mediator complex . They play a crucial role in regulating gene expression by phosphorylating transcription factors .
Mode of Action
This compound selectively inhibits CDK8 and CDK19 by binding to their ATP pockets . It inhibits CDK8 with IC50 values ranging from 24 to 50 nM, depending on the assay used . It selectively inhibits CDK19 and CDK8 by 98.6% and 97.8%, respectively, in a panel of greater than 450 kinases at 2 μM .
Biochemical Pathways
This compound plays a significant role in signal-induced transcriptional reprogramming . It has been found to reduce the induction of signal-responsive genes, indicating a pleiotropic role of Mediator kinases in signal-induced transcription . For instance, it has been shown to potentiate the induction of transcription by NFκB .
Analyse Biochimique
Biochemical Properties
Senexin B interacts with CDK8 and CDK19, inhibiting them with IC50 values ranging from 24 to 50 nM . It selectively inhibits CDK19 and CDK8 by 98.6% and 97.8%, respectively, in a panel of over 450 kinases at 2 μM .
Cellular Effects
This compound has been shown to inhibit cell growth in MCF-7, BT474, and T47D-ER/Luc breast cancer cells in estrogen-containing media in a concentration-dependent manner . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It selectively inhibits CDK19 and CDK8, which are known to play crucial roles in transcription regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to reduce tumor growth in an MCF-7 mouse xenograft model when administered at a dose of 100 mg/kg twice per day .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with CDK8 and CDK19 .
Transport and Distribution
Given its role as a CDK8 and CDK19 inhibitor, it is likely to interact with transporters or binding proteins .
Subcellular Localization
Given its role as a CDK8 and CDK19 inhibitor, it may be directed to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Senexin B est synthétisé par un procédé chimique en plusieurs étapes. La synthèse implique la formation d'un noyau quinazoline, suivie de l'introduction de divers substituants pour obtenir la structure finale. Les étapes clés incluent :
- Formation du noyau quinazoline.
- Introduction du groupe naphtalényle.
- Addition du groupe pipérazinyle.
- Couplage final pour former la molécule complète .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, la synthèse suit généralement les mêmes principes que la synthèse en laboratoire, mais à plus grande échelle. Ceci implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, en utilisant des réactifs et du matériel de qualité industrielle .
Analyse Des Réactions Chimiques
Types de réactions : Senexin B subit principalement des réactions de substitution en raison de la présence de divers groupes fonctionnels dans sa structure. Ces réactions sont cruciales pour modifier le composé afin d'améliorer ses propriétés ou de créer des dérivés .
Réactifs et conditions courantes :
Réactions de substitution : Impliquent généralement des réactifs nucléophiles ou électrophile dans des conditions contrôlées.
Oxydation et réduction : Bien que peu courantes pour this compound, ces réactions peuvent être utilisées pour modifier des groupes fonctionnels spécifiques
Principaux produits : Les principaux produits formés à partir de ces réactions sont généralement des dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier les relations structure-activité ou pour améliorer les propriétés du composé .
4. Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique :
Recherche sur le cancer : Il inhibe la croissance de diverses lignées de cellules cancéreuses, y compris les cellules cancéreuses du sein et du côlon. .
Études du cycle cellulaire : En inhibant CDK8 et CDK19, this compound aide les chercheurs à comprendre le rôle de ces kinases dans la régulation du cycle cellulaire et la transcription
Croissance et remodelage osseux : this compound s'est avéré inhiber la différenciation des macrophages dérivés de la moelle osseuse en ostéoclastes, ce qui en fait un candidat potentiel pour l'étude des maladies osseuses
5. Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement CDK8 et CDK19. Ces kinases font partie du complexe médiateur, qui régule la transcription en interagissant avec l'ARN polymérase II. En inhibant ces kinases, this compound perturbe la reprogrammation transcriptionnelle qui est souvent associée à la croissance et à la survie des cellules cancéreuses. Cette inhibition conduit à une croissance tumorale réduite et à une sensibilité accrue aux autres thérapies contre le cancer .
Composés similaires :
Senexin A : Un dérivé antérieur avec une sélectivité similaire pour CDK8 et CDK19 mais une puissance inférieure à celle de this compound
SNX631 : Un autre inhibiteur sélectif de CDK8 et CDK19, présentant des effets similaires dans la recherche sur le cancer
Unicité de this compound : this compound se distingue par sa forte sélectivité et sa puissance dans l'inhibition de CDK8 et CDK19. Ceci en fait un outil précieux dans la recherche sur le cancer et d'autres études scientifiques impliquant ces kinases .
Comparaison Avec Des Composés Similaires
Senexin A: An earlier derivative with similar selectivity for CDK8 and CDK19 but less potency compared to Senexin B
SNX631: Another selective inhibitor of CDK8 and CDK19, showing similar effects in cancer research
Uniqueness of this compound: this compound stands out due to its high selectivity and potency in inhibiting CDK8 and CDK19. This makes it a valuable tool in cancer research and other scientific studies involving these kinases .
Propriétés
IUPAC Name |
4-[2-[6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl]ethylamino]quinazoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O/c1-32-10-12-33(13-11-32)27(34)23-6-5-21-14-19(2-4-22(21)16-23)8-9-29-26-24-15-20(17-28)3-7-25(24)30-18-31-26/h2-7,14-16,18H,8-13H2,1H3,(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNADJTWHOAMTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=NC=NC5=C4C=C(C=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449228-40-3 | |
| Record name | Senexin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449228403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SENEXIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2X758P2BZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



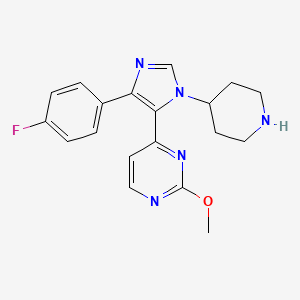
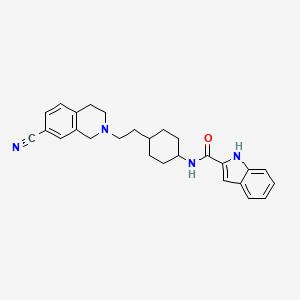
![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)
